Lipophilicity (LogP) Advantage Over the Unsubstituted MOFCA Analog
The target compound (2S,3S,4R)-4-methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid exhibits a predicted LogP of 1.829 , whereas the unsubstituted analog 4-methyl-5-oxo-tetrahydrofuran-3-carboxylic acid (MOFCA) has a LogP of -0.1 [1]. This represents a >1.9 log unit increase in lipophilicity, which typically translates to improved membrane permeability and potentially enhanced cellular uptake—a critical parameter in designing bioactive paraconic acid derivatives.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.829 (predicted) |
| Comparator Or Baseline | MOFCA (CAS 89533-85-7): LogP = -0.1 (predicted) |
| Quantified Difference | Δ LogP ≈ +1.93 |
| Conditions | Predicted LogP values from vendor technical datasheets |
Why This Matters
The >80-fold increase in predicted lipophilicity directly impacts partitioning behavior in biological membranes, making the target compound a more suitable choice for applications requiring higher logD7.4 or blood-brain barrier permeability than MOFCA.
- [1] Molaid.com. (2024). 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid (CAS 89533-85-7) properties. View Source
